molecular formula C13H21F2NO4 B13331926 Methyl 4-((tert-butoxycarbonyl)amino)-3,3-difluorocyclohexane-1-carboxylate

Methyl 4-((tert-butoxycarbonyl)amino)-3,3-difluorocyclohexane-1-carboxylate

Cat. No.: B13331926
M. Wt: 293.31 g/mol
InChI Key: FDBZOKVGGVDJCB-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butoxycarbonyl)amino)-3,3-difluorocyclohexane-1-carboxylate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluorocyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-3,3-difluorocyclohexane-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)-3,3-difluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 4-((tert-butoxycarbonyl)amino)-3,3-difluorocyclohexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-3,3-difluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to yield the free amine, which can then interact with enzymes or receptors. The difluorocyclohexane ring provides unique steric and electronic properties that can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((tert-butoxycarbonyl)amino)-3,3-difluorocyclohexane-1-carboxylate is unique due to the presence of the difluorocyclohexane ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the design of molecules with specific binding characteristics and stability.

Properties

Molecular Formula

C13H21F2NO4

Molecular Weight

293.31 g/mol

IUPAC Name

methyl 3,3-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(18)16-9-6-5-8(10(17)19-4)7-13(9,14)15/h8-9H,5-7H2,1-4H3,(H,16,18)

InChI Key

FDBZOKVGGVDJCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1(F)F)C(=O)OC

Origin of Product

United States

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